Cas no 15130-76-4 (2,6,10-Dodecatriene,1-methoxy-3,7,11-trimethyl-)

2,6,10-Dodecatriene,1-methoxy-3,7,11-trimethyl- 化学的及び物理的性質
名前と識別子
-
- 2,6,10-Dodecatriene,1-methoxy-3,7,11-trimethyl-
- (2E,6E)-1-methoxy-3,7,11-trimethyldodeca-2,6,10-triene
- Farnesyl methyl ether
- 1-Methoxy-3,7,11-trimethyl-2,6,10-dodecatriene
- 1-Methoxy-3,7,11-trimethyldodeca-2,6,10-trien
- 1-methoxy-3,7,11-trimethyldodeca-2,6,10-triene
- 1-methoxy-3,7,11-trimethyl-dodeca-2,6,10-triene
- farnesyl methyl ether, mixture of stereo isomers
- FARNESYL-METHYLETHER, STEREOISOMEREN-
- O-methyl-farnesol
- 15130-76-4
- DTXSID501035312
- Farnesol (E), methyl ether
- SCHEMBL10127135
- NSC-127926
- 2,10-Dodecatriene, 1-methoxy-3,7,11-trimethyl-
- J-008800
- NSC127926
- 2,6,10-Dodecatriene, 1-methoxy-3,7,11-trimethyl-
- (2E,6E)-1-methoxy-3,7,11-trimethyl-dodeca-2,6,10-triene
- FARNESYLMETHYLETHER
- 540-06-7
- HZDZRGKULMGCJE-NCZFFCEISA-N
-
- MDL: MFCD00042862
- インチ: InChI=1S/C16H28O/c1-14(2)8-6-9-15(3)10-7-11-16(4)12-13-17-5/h8,10,12H,6-7,9,11,13H2,1-5H3/b15-10+,16-12+
- InChIKey: HZDZRGKULMGCJE-NCZFFCEISA-N
- ほほえんだ: COC/C=C(/CC/C=C(/CC/C=C(/C)\C)\C)\C
計算された属性
- せいみつぶんしりょう: 236.21414
- どういたいしつりょう: 236.214015512g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 17
- 回転可能化学結合数: 8
- 複雑さ: 278
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 2
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 9.2Ų
- 疎水性パラメータ計算基準値(XlogP): 5.3
じっけんとくせい
- PSA: 9.23
- LogP: 5.05200
2,6,10-Dodecatriene,1-methoxy-3,7,11-trimethyl- セキュリティ情報
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- セキュリティの説明: 23-24/25
- 福カードFコード:10-23
2,6,10-Dodecatriene,1-methoxy-3,7,11-trimethyl- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHENG KE LU SI SHENG WU JI SHU | sc-228110-25 mg |
Farnesyl methyl ether, |
15130-76-4 | 25mg |
¥2,256.00 | 2023-07-10 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-228110-25mg |
Farnesyl methyl ether, |
15130-76-4 | 25mg |
¥2256.00 | 2023-09-05 |
2,6,10-Dodecatriene,1-methoxy-3,7,11-trimethyl- 関連文献
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Jens P. Eußner,Stefanie Dehnen Chem. Commun., 2014,50, 11385-11388
-
Kiyomi Ohmori,Youhei Sato,Daisuke Nakajima,Shiho Kageyama,Fujio Shiraishi,Teruhisa Fujimaki,Sumio Goto Environ. Sci.: Processes Impacts, 2013,15, 1031-1040
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5. Book reviews
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Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356
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Y. Zhao,F. Schwemmer,S. Zehnle Lab Chip, 2015,15, 4133-4137
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Aiping Zhang,Pingang He,Yuzhi Fang Analyst, 2003,128, 260-264
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10. Bacteriological
2,6,10-Dodecatriene,1-methoxy-3,7,11-trimethyl-に関する追加情報
2,6,10-Dodecatriene, 1-methoxy-3,7,11-trimethyl-
The compound with CAS No. 15130-76-4 is a complex organic molecule known as 2,6,10-Dodecatriene. This compound is characterized by its methoxy group at position 1 and trimethyl groups at positions 3, 7, and 11. Its structure consists of a dodecatriene backbone with multiple substituents that contribute to its unique chemical properties.
Recent studies have highlighted the importance of dodecatrienes in various biochemical pathways. The presence of the methoxy group in this compound has been shown to enhance its stability under certain conditions. Additionally, the trimethyl groups at positions 3, 7, and 11 play a significant role in modulating the molecule's reactivity and solubility.
Research has also focused on the potential applications of 2,6,10-Dodecatriene in the field of materials science. Its ability to form stable complexes with other molecules makes it a promising candidate for use in advanced polymer systems. Furthermore, the compound has been investigated for its role in catalytic processes due to its unique electronic properties.
In terms of synthesis, recent advancements have led to more efficient methods for producing 2,6,10-Dodecatriene. These methods involve the use of transition metal catalysts and have significantly improved the yield and purity of the compound. Such improvements are crucial for scaling up production for industrial applications.
The biological activity of 2,6,10-Dodecatriene has also been a topic of interest. Studies suggest that it may exhibit anti-inflammatory properties due to its ability to inhibit certain enzymes involved in inflammatory responses. This opens up possibilities for its use in pharmaceutical applications.
Moreover, the compound's structure has been analyzed using advanced spectroscopic techniques such as NMR and IR spectroscopy. These analyses have provided deeper insights into its molecular geometry and intermolecular interactions.
In conclusion, 2,6,10-Dodecatriene, with CAS No. 15130-76-4 is a versatile compound with a wide range of potential applications across various fields. Its unique structure and properties continue to be explored by researchers worldwide.
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